Recent research has investigated the repurposing of suloctidil as an antifungal agent. The following table summarizes the key findings from a 2017 study published in Oncotarget that evaluated its effects against Candida albicans [1].
| Aspect | Findings for *C. albicans* |
|---|---|
| Minimum Inhibitory Concentration (MIC₈₀) | 4 μg/mL [1] |
| Biofilm Inhibiting Concentration (BIC₈₀) | 16 μg/mL [1] |
| Biofilm Eradicating Concentration (BEC₈₀) | 64 μg/mL [1] |
| Key Antifungal Mechanism | Inhibition of yeast-to-hyphal form switching; down-regulation of hypha-specific genes (e.g., HWP1, ALS3, ECE1) [1] |
| Kinetic Profile (Time-kill curve) | Exhibited rapid, concentration-dependent activity against both forming and preformed biofilms [1] |
| *In Vivo* Efficacy (Mouse Model) | 256 μg/mL significantly reduced fungal counts in a model of vaginal candidiasis [1] |
The study employed standard microbiological and molecular techniques to evaluate this compound's efficacy. The workflow below outlines the key experimental steps described in the research.
Experimental workflow for assessing this compound's antifungal activity [1].
The methodology can be broken down as follows:
The discovery of this compound's potent antifungal activity is a prime example of drug repurposing, a strategy that can accelerate development by leveraging existing knowledge of a compound's safety and pharmacokinetics [2]. However, the specific PK data you seek was not within the scope of this antifungal study.
To address your core query, here are suggested paths forward:
PubMed or Embase will be crucial. You can also search for clinical trial reports or old regulatory documents from the era when this compound was investigated as a vascular drug.
The table below summarizes the key identifiers and the limited available data for Suloctidil from historical and recent research contexts.
| Property | Description |
|---|---|
| ATC Code | C04AX19 (Other peripheral vasodilators) [1] [2] |
| Systematic Name | (1R,2S)-2-(octylamino)-1-[4-(propan-2-ylsulfanyl)phenyl]propan-1-ol [3] |
| Chemical Formula | C₂₀H₃₅NOS [4] [3] |
| CAS Registry Number | 54767-75-8 [4] [3] |
| Originator | Continental Pharma (acquired by Monsanto in 1984) [4] |
| Historical Status | Approved in Europe in the early 1970s; withdrawn worldwide in 1985 due to liver toxicity [4] [5] |
| Original Pharmacological Class | Peripheral vasodilator; also described as a vascular antispasmodic and antithrombotic drug [1] [6] [7] |
A 2017 study explored this compound's efficacy against Candida albicans biofilms. The quantitative results are summarized in the table below [6].
| Parameter | Value (for C. albicans strains YEM30 & LC3) |
|---|---|
| Minimum Inhibitory Concentration (MIC₈₀) | 4 μg/mL [6] |
| Biofilm Inhibiting Concentration (BIC₈₀) | 16 μg/mL [6] |
| Biofilm Eradicating Concentration (BEC₈₀) | 64 μg/mL [6] |
The following methodology details how the antifungal activity of this compound was evaluated in the 2017 study [6].
The available literature suggests multiple mechanisms for this compound, though a complete and definitive pathway from its original use is not available.
The following diagram illustrates the proposed mechanisms based on the gathered research.
The antifungal activity of this compound against C. albicans has been characterized by the following key concentrations [1]:
| Parameter | Description | Value (μg/mL) |
|---|---|---|
| MIC₈₀ | Minimum Inhibitory Concentration for planktonic (free-floating) cells | 4 μg/mL [1] |
| BIC₈₀ | Biofilm Inhibiting Concentration (prevents new biofilm formation) | 16 μg/mL [1] |
| BEC₈₀ | Biofilm Eradicating Concentration (disrupts pre-formed biofilm) | 64 μg/mL [1] |
This compound also demonstrates synergistic effects when combined with existing antifungals. Research on the emerging pathogen Candida auris shows a strong synergistic interaction between this compound and voriconazole, with Fractional Inhibitory Concentration Index (FICI) values ranging from 0.11 to 0.5 [2].
This protocol follows the broth microdilution method and is used to determine the effect on planktonic cells [1] [2].
This assay evaluates the drug's ability to prevent biofilm formation and can be adapted from the XTT reduction method described in other antifungal studies [1] [3].
(1 - OD₄₉₀(drug group) / OD₄₉₀(control)) × 100% [3].This protocol tests this compound's activity against mature biofilms [1].
This compound combats C. albicans through multiple mechanisms. It directly damages cellular integrity and potently inhibits the yeast-to-hyphal transition, a key virulence factor. This is achieved by downregulating critical hypha-specific genes such as HWP1, ALS3, and ECE1 [1]. The following diagram illustrates the experimental workflow for evaluating this compound:
The antifungal mechanism of this compound, particularly its effect on virulence, can be summarized as follows:
Candida albicans is a frequent human fungal pathogen whose pathogenicity is heavily linked to its ability to form biofilms. These biofilms are inherently resistant to most conventional antifungal agents, leading to significant treatment challenges in clinical settings [1] [2]. Drug repurposing—identifying new uses for existing, approved drugs—has emerged as a valuable strategy to rapidly develop new therapeutic options, as the safety and pharmacokinetic profiles of these compounds are already established [3].
Suloctidil, a vascular antispasmodic and antithrombotic drug, has demonstrated potent in vitro and in vivo efficacy against C. albicans biofilms [1] [4]. The following application notes summarize key quantitative data and provide detailed protocols for evaluating this compound's antifungal activity, making it a strong candidate for further development as an antifungal therapy.
The activity of this compound against C. albicans can be quantified at different stages, from planktonic cell growth to pre-formed mature biofilms. The data below, derived from two C. albicans strains (YEM30 and LC3), clearly delineates its potency [1] [2].
Table 1: Key Efficacy Parameters of this compound against C. albicans
| Parameter | Abbreviation | Definition | Value (μg/mL) |
|---|---|---|---|
| Minimum Inhibitory Concentration | MIC₈₀ | The lowest concentration that inhibits 80% of planktonic cell growth. | 4 μg/mL [1] [2] |
| Biofilm Inhibiting Concentration | BIC₈₀ | The lowest concentration that inhibits 80% of biofilm formation. | 16 μg/mL [1] [2] |
| Biofilm Eradicating Concentration | BEC₈₀ | The lowest concentration that eradicates 80% of a pre-formed biofilm. | 64 μg/mL [1] [2] |
Table 2: In Vivo Efficacy in a Murine Model of Vaginal Candidiasis
| Parameter | Model | Dosage | Key Findings |
|---|---|---|---|
| Fungal Load Reduction | Murine vaginal candidiasis | 256 μg/mL | Significant reduction in fungal counts on days 5, 9, and 15 post-infection (p<0.01) [2]. |
| Histopathological Changes | Murine vaginal candidiasis | 256 μg/mL | Markedly reduced inflammatory cell infiltration in vaginal tissue compared to the control group [2]. |
This protocol is adapted from the standardized broth microdilution method [5].
This protocol assesses the ability of this compound to disrupt mature, pre-formed biofilms [1] [2].
The following workflow diagram illustrates the key stages of the BEC₈₀ protocol:
This compound exerts its anti-biofilm effects through a multi-faceted mechanism that directly targets key virulence factors of C. albicans.
The diagram below summarizes this multi-targeted mechanism of action:
The data presented positions this compound as a promising repurposing candidate for the treatment of recalcitrant C. albicans biofilm infections. Its pre-existing safety data as an antithrombotic agent could potentially accelerate its translational path into clinical trials for fungal diseases [3]. The synergistic potential of this compound with conventional antifungals like caspofungin, as demonstrated with other repurposed drugs, represents a compelling area for immediate further investigation [6].
Suloctidil is a sulfur-containing aminoalcohol with known vasodilatory and antithrombotic effects, and recent studies have highlighted its potential as an antifungal agent [1]. The tables below summarize its key chemical properties and its documented efficacy in biological assays.
Table 1: Physicochemical Properties of this compound
| Property | Detail |
|---|---|
| Chemical Formula | C₂₀H₃₅NOS [1] |
| Molecular Weight | 337.56 g/mol [1] |
| CAS Number | 54767-75-8 [1] |
| Solubility in DMSO | 67 mg/mL (198.48 mM) [1] |
| Description | A sulfur-containing aminoalcohol, peripheral vasodilator, and potential antifungal agent [1]. |
Table 2: Reported Antimicrobial Efficacy of this compound
| Organism | Assay Type | Key Metrics | Citation |
|---|---|---|---|
| Bacillus cereus | Liquid Media (Minimum Inhibitory Concentration - MIC) | MIC: 20.30 µM [2] | |
| Candida albicans | Planktonic Cells (MIC₈₀) | MIC₈₀: 4 µg/mL [3] | |
| Candida albicans | Biofilm Formation (BIC₈₀) | BIC₈₀: 16 µg/mL [3] | |
| Candida albicans | Pre-formed Biofilm (BEC₈₀) | BEC₈₀: 64 µg/mL [3] |
Although direct methods for this compound are not published, the following well-established techniques for hydrophobic drugs provide a starting framework for research.
Table 3: General Methods for Enhancing Drug Dissolution
| Method | Description | Key Components / Techniques |
|---|
| Particle Size Reduction | Increasing the surface area of the drug to enhance contact with the dissolution medium. | • Nanoparticle Formulations: Creating drug nanoparticles [4]. • Micronization: Reducing particle size to the micron range. | | Solid Dispersion | Dispersing the drug in a hydrophilic inert carrier matrix at a solid-state level. | • Carriers: Polyethylene glycol (PEG), Gelatin, Polymers [5] [4]. • Methods: Freeze-drying, Melting, Solvent evaporation [5]. | | Complexation | Using molecules to form inclusion complexes with the drug, masking its properties and improving solubility. | • Cyclodextrins (CyDs): Effective for bitter taste masking and potentially enhancing dissolution [6]. | | Lipid-Based Systems | Incorporating the drug into lipid or surfactant-based systems to facilitate solubilization. | • Microemulsions / Self-Emulsifying Systems: Mixtures of oils, surfactants, and co-solvents [4]. • Multiparticulate Formats: Disperse the drug in a multiparticulate system to avoid dose-dumping [4]. |
The following diagram outlines a general workflow for investigating these different strategies.
This protocol adapts the freeze-drying method mentioned in fast-dissolving dosage form patents for creating a solid dispersion of this compound [5].
Objective: To enhance the dissolution rate of this compound by forming a solid dispersion with a hydrophilic polymer via freeze-drying.
Materials:
Method:
Given the research focus on this compound's repurposing as an antimicrobial agent, optimizing its dissolution is a logical and necessary step in its development pathway. The strategies outlined here provide a foundation for such investigations.
Suloctidil is a vascular antispasmodic and antithrombotic drug that has been identified through drug repurposing screens to possess significant antifungal activity [1] [2]. Its efficacy is particularly notable against biofilms of Candida albicans and the emerging multidrug-resistant pathogen Candida auris [1] [3] [2].
The table below summarizes the key concentration parameters for this compound's activity against C. albicans planktonic cells and biofilms.
| Parameter | Definition | Concentration (μg/mL) |
|---|---|---|
| MIC₈₀ | Minimum concentration that inhibits 80% of planktonic cell growth. | 4 μg/mL [1] [3] |
| BIC₈₀ | Biofilm Inhibiting Concentration that inhibits 80% of biofilm metabolic activity. | 16 μg/mL [1] [3] |
| BEC₈₀ | Biofilm Eradicating Concentration that eradicates 80% of a pre-formed biofilm. | 64 μg/mL [1] [3] |
The following protocol is reconstructed from methodologies described in the search results for assessing the kinetics of this compound's activity against C. albicans biofilms [1] [3].
To determine the rate and extent of killing of C. albicans biofilms by this compound over time, for both biofilm formation and pre-formed (mature) biofilms.
The time-kill experiment involves two parallel tracks to evaluate activity against biofilm formation and pre-formed biofilms. The workflow is summarized in the diagram below.
Part A: Activity Against Biofilm Formation
Part B: Activity Against Pre-formed Biofilm
The data from the referenced studies reveal the potent and rapid activity of this compound, which can be summarized as follows.
| Biofilm Stage | This compound Concentration | Key Finding |
|---|---|---|
| Formation | 16 μg/mL (BIC₈₀) & 32 μg/mL | Achieved fungicidal endpoint within 3 hours of exposure [1] [3]. |
| Formation | 4 μg/mL & 8 μg/mL (sub-BIC) | Inhibitory activity weakened after 6-12 hours of exposure [1] [3]. |
| Pre-formed | 64, 128, & 256 μg/mL | Rapidly exerted activity, reaching the fungicidal endpoint in less than 0.5 hours [1] [3]. |
The antifungal effect of this compound involves the suppression of critical virulence pathways in C. albicans, as illustrated below.
I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any of the methodologies, please feel free to ask.
The dimorphic fungus Candida albicans is a major human opportunistic pathogen. Its ability to switch from yeast to hyphal form is a critical virulence factor, enabling tissue invasion, biofilm formation, and resistance to antifungal agents [1]. Suloctidil, a molecule previously used as a peripheral vasodilator and antithrombotic agent, has been identified as a promising repurposed antifungal compound. Its efficacy is not solely based on fungicidal activity but significantly on its ability to inhibit hyphal morphogenesis, a key process in C. albicans pathogenesis [1] [2]. These application notes consolidate the experimental data and detailed protocols for assessing the anti-hyphal activity of this compound, providing a resource for researchers in antifungal drug development.
Research has established key concentration thresholds for this compound's activity against C. albicans [1].
Table 1: Key inhibitory concentrations of this compound against C. albicans
| Parameter | Abbreviation | Concentration (μg/mL) | Definition |
|---|---|---|---|
| Minimum Inhibitory Concentration (80%) | MIC~80~ | 4 | The lowest concentration that inhibits 80% of planktonic cell growth |
| Biofilm Inhibiting Concentration (80%) | BIC~80~ | 16 | The lowest concentration that inhibits 80% of biofilm metabolic activity |
| Biofilm Eradicating Concentration (80%) | BEC~80~ | 64 | The lowest concentration that eradicates 80% of a pre-formed biofilm |
This compound exerts a profound effect on the hyphal form of C. albicans:
Table 2: Down-regulation of hypha-specific genes in C. albicans after this compound treatment
| Gene Symbol | Gene Name | Fold Down-regulation |
|---|---|---|
| HWP1 | Hyphal Wall Protein 1 | 2.8-fold |
| ALS3 | Agglutinin Like Sequence 3 | 2.3-fold |
| ECE1 | Extent of Cell Elongation 1 | 4.9-fold |
This protocol assesses the ability of this compound to prevent hyphal formation on solid surface-inducing media [1].
The following workflow diagram summarizes the key steps of this assay:
This protocol evaluates the kinetics of this compound's activity against forming and pre-formed C. albicans biofilms, providing dynamic viability data [1].
The dynamic relationship between this compound concentration and exposure time on biofilm viability can be visualized as follows:
This protocol details the method for quantifying the down-regulation of hypha-specific genes (HWP1, ALS3, ECE1) following this compound treatment [1].
The data demonstrates that this compound is a potent inhibitor of C. albicans virulence, primarily by blocking the morphogenetic switch to the hyphal form. This action is likely mediated by the down-regulation of key hypha-specific genes [1]. The finding that this compound shows synergistic interaction with voriconazole against the multidrug-resistant pathogen Candida auris further enhances its repurposing potential [2].
Troubleshooting Tips:
This compound represents a compelling candidate for antifungal drug repurposing. The protocols outlined here for hyphal inhibition, time-kill kinetics, and gene expression analysis provide a robust framework for researchers to further investigate its mechanism of action and potential for combination therapy, addressing the growing challenge of antifungal resistance.
Candida auris and Candida albicans represent significant threats in clinical mycology due to their multidrug resistance and biofilm-forming capabilities. Suloctidil, previously utilized as a vascular antispasmodic and antithrombotic agent, has demonstrated promising antifungal properties against these pathogens. This document provides detailed application notes and standardized protocols for evaluating this compound's effects on Candida biofilms using scanning electron microscopy (SEM) and complementary techniques. The repurposing of existing pharmaceuticals like this compound offers a strategic approach to combating fungal infections, potentially reducing development time and costs compared to novel drug discovery. These protocols are designed for researchers, scientists, and drug development professionals seeking to characterize anti-biofilm compounds through morphological assessment and quantitative analysis.
This compound demonstrates concentration-dependent antifungal activity against Candida species. Below are the key quantitative parameters established through systematic investigation:
Table 1: Anti-biofilm activity of this compound against Candida albicans strains YEM30 and LC3
| Parameter | Definition | Value (μg/mL) |
|---|---|---|
| MIC₈₀ | Minimum concentration inhibiting 80% of planktonic cell growth | 4 μg/mL |
| BIC₈₀ | Biofilm inhibiting concentration preventing 80% of biofilm formation | 16 μg/mL |
| BEC₈₀ | Biofilm eradicating concentration eliminating 80% of pre-formed biofilm | 64 μg/mL |
Research has confirmed this compound's activity against the emerging pathogen Candida auris, with studies identifying it among 27 FDA-approved compounds from the Prestwick Chemical Library that inhibit C. auris growth [3]. This demonstrates its broad-spectrum potential against multiple Candida species, including those with concerning drug resistance profiles.
The concentration-dependent characteristics of this compound are clearly demonstrated through time-kill curve assays:
Table 2: Time-kill kinetics of this compound against Candida albicans biofilms
| Biofilm State | This compound Concentration | Time to Fungicidal Endpoint |
|---|---|---|
| Forming | 16 μg/mL (BIC) | 3 hours |
| Forming | 32 μg/mL (2×BIC) | 2 hours |
| Mature | 64-256 μg/mL (BEC range) | <0.5 hours |
Sample preparation is critical for accurate SEM visualization of biofilm architecture. The recommended protocols prioritize structural preservation while allowing for detailed examination of this compound-induced morphological changes:
SEM imaging reveals distinctive, concentration-dependent alterations in Candida biofilm ultrastructure following this compound treatment:
For comprehensive analysis, combine SEM with light microscopy and CLSM when possible. LM provides overall perspective at low magnification, while CLSM with specific fluorophores can discriminate live/dead cells and their spatial distribution after this compound treatment [6].
The therapeutic efficacy of this compound should be validated using appropriate in vivo models:
Studies demonstrate this compound significantly reduces fungal counts beginning at 5 days post-infection (p<0.05), with pronounced effects at days 9 and 15 (p<0.01) [1] [2]. Histopathological analysis reveals substantially reduced inflammatory cell infiltration in this compound-treated subjects compared to controls [2].
Given the emergence of multidrug-resistant Candida auris, combination approaches enhance this compound's therapeutic potential:
Checkerboard Assay:
Synergy Calculation:
Research identifies synergistic interactions between this compound and voriconazole against Candida auris, with FICI values of 0.11-0.5 [3]. This combination therapy approach may allow for reduced dosages of both agents while maintaining efficacy, potentially overcoming resistance mechanisms.
For specialized applications, consider these SEM variants:
The protocols outlined herein provide comprehensive methodologies for evaluating this compound's anti-biofilm efficacy against Candida species. Through systematic application of these techniques—including SEM visualization, hyphal inhibition assays, and in vivo validation—researchers can thoroughly characterize this repurposed compound's potential. The synergistic relationship between this compound and existing antifungals against challenging pathogens like Candida auris underscores the value of drug repurposing strategies for addressing urgent antimicrobial resistance threats. Standardized implementation of these protocols will facilitate comparable data generation across laboratories and accelerate the development of much-needed antifungal alternatives.
The following table summarizes the primary techniques used to improve the solubility and bioavailability of poorly water-soluble drugs, which are often classified as BCS Class II (low solubility, high permeability) [1].
| Technique Category | Specific Method | Key Principle / Components | Example Drug(s) |
|---|---|---|---|
| Physical Modification [2] [1] | Polymorphs / Amorphous Forms | Metastable polymorphs or amorphous solids have higher energy and dissolution rates [2]. | Riboflavin, Novobiocin [2] |
| Solid Dispersions | Drug dispersed in hydrophilic carrier (e.g., polymers) via solvent or fusion methods [2]. | Sulfathiazole [2] | |
| Particle Size Reduction (Nanocrystals) | Increased surface area for dissolution via micronization or nano-crystallization [1]. | Griseofulvin, Nifedipine [1] | |
| Chemical Modification [2] [1] | Salt Formation | Acidic/basic drugs converted to ionic salts with higher aqueous solubility [2]. | Penicillin (acidic), Atropine (basic) [2] |
| Prodrug | Drug molecule modified into a derivative with higher solubility, which converts in vivo [2]. | Chloramphenicol [2] | |
| Miscellaneous Methods [2] [1] | Surfactants (Micellar Solubilization) | Reduce interfacial tension; form micelles to solubilize hydrophobic drugs [2]. | Spironolactone [2] |
| Co-solvency | Use water-miscible solvents (e.g., PEG, ethanol) to create a more favorable solubilizing environment [2]. | Hydrochlorothiazide [2] | |
| Cyclodextrin Complexation | Formation of water-soluble inclusion complexes [2]. | Barbiturates, Benzodiazepines [2] | |
| Lipid-Based Systems (SMEDDS) | Self-emulsifying drug delivery systems form microemulsions in GI tract, enhancing solubilization [3] [1]. | Fenofibrate, Atorvastatin [1] |
The following diagram outlines a logical workflow for selecting and evaluating solubility enhancement techniques, based on general drug development principles.
Here are some common challenges researchers face and potential solutions based on general expertise in the field.
Q1: Our solid dispersion formulation shows poor flow properties and is difficult to compress into tablets. What can be done?
Q2: The drug precipitates out after dilution of a SMEDDS formulation in aqueous media. How can this be prevented?
Q3: A salt form of the drug was successfully created and showed high solubility, but stability studies indicate degradation under ambient conditions. What are the options?
To develop a targeted plan for this compound:
The identification of Suloctidil metabolites primarily involves techniques like gas chromatography-mass spectrometry (GC-MS) and focuses on challenges such as characterizing conjugated metabolites and resolving isobaric compounds [1] [2]. The table below summarizes the main human and rhesus monkey urinary metabolites identified in foundational studies.
| Metabolite Type/Property | Details (Species: Human & Rhesus Monkey) |
|---|---|
| Chloroform-Soluble Metabolites | Several metabolites were isolated and identified from urine [1]. |
| S-Oxidized Metabolites | Structures elucidated using deuterium labeling and mass spectrometry [2]. |
| Glucuronic Acid Conjugate | Identified as a conjugate of a specific metabolite (1,2-propanediol, 1-(4-[(1-methylethyl)sulfonyl]phenyl)) in rhesus monkey urine [2]. |
Q: What are the primary metabolic pathways for this compound? A: Studies have identified two key pathways:
Q: Why is identifying conjugated metabolites like glucuronides challenging? A: Glucuronide conjugates are highly polar and not easily extracted with organic solvents like chloroform, requiring specific isolation techniques such as column chromatography and derivatization before GC-MS analysis [2].
Q: A major metabolite is not being extracted with chloroform. What should I do? A: This is a classic sign of a polar, conjugated metabolite.
Q: How can I confidently differentiate between isobaric S-oxidized metabolites? A: Use stable isotope labeling.
While earlier studies relied on targeted GC-MS, modern metabolomics often uses liquid chromatography-tandem mass spectrometry (LC-MS/MS) and new software tools to overcome these challenges.
margheRita R package are designed for confident metabolite identification in untargeted LC-MS/MS studies. It uses a spectral library of reference standards to enhance fragment matching accuracy across the entire data analysis workflow [3].The following diagram outlines a core experimental strategy for identifying challenging metabolites, integrating classic and modern techniques.
margheRita can significantly improve accuracy and efficiency in metabolite identification for LC-MS/MS data, addressing the core challenge of matching unknown spectra to known structures [3].
| Method Aspect | Description |
|---|---|
| Analytical Technique | High-Performance Liquid Chromatography (HPLC) with UV-Diode Array Detection (DAD) [1] |
| Application | Simultaneous determination of glucuronic acid and sulfuric acid conjugated metabolites in human plasma [1] |
| Stationary Phase | Hydrosphere C18 column (100 mm x 4.6 mm I.D., 3 μm particle size) [1] |
| Mobile Phase | Gradient of 10 mM ammonium acetate solution and acetonitrile [1] |
| Sample Preparation | Solid-phase extraction using an Oasis HLB cartridge [1] |
| Key Advantage | Allows for the direct analysis of intact, highly polar conjugated metabolites without hydrolysis [1] |
This protocol is adapted from a study on isoflavone metabolites and can serve as a starting point for developing your own method for suloctidil [1].
Sample Preparation (Solid-Phase Extraction):
HPLC Analysis:
Data Analysis:
For a more definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the modern standard. The following workflow, visualized in the diagram below, is a powerful screening approach for glucuronide conjugates. This method identifies conjugates by their characteristic fragmentation pattern, even without a reference standard for the conjugate itself [2].
This method is highly effective for many common glucuronides, though it may have lower confidence for certain structures like sulfonamides or di-glucuronides [2].
The table below summarizes the core identity of this compound and its current relevance in scientific research.
| Property | Description |
|---|---|
| IUPAC Name | 1-(4-isopropylthiophenyl)-2-n-octylaminopropanol [1] [2] |
| Original Use | Vascular antispasmodic and antithrombotic drug [1] [3] |
| Modern Research Context | • Drug Repurposing Candidate: Identified as a potential treatment for COVID-19 patients with asthma [4] and as a potential therapeutic for pancreatic adenocarcinoma (PAAD) and fatigue in autoimmune disorders [5] [6]. • Antifungal Agent: Demonstrated efficacy against Candida albicans biofilms [1]. |
The following table details the specific sample preparation and analysis techniques used in early mass spectrometry studies of this compound and its metabolites.
| Study Focus | Sample Source | Sample Preparation & Derivatization | Analysis Technique | Key References |
|---|
| Metabolite Characterization | Rhesus monkey urine [7] | • Liquid extraction from urine with isopropanol • Purification via column chromatography • Derivatization before GC-MS analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Roncucci et al. (1978) [7] | | Analysis of Unchanged Drug | Human plasma and urine [2] | Information implied but not detailed in abstract | Gas Chromatography-Mass Spectrometry (GC-MS) | Martens et al. (1978) [2] |
When developing modern MS methods for this compound, keep these points in mind:
What are the critical parameters for analyzing this compound with GC-MS? Based on historical data, derivatization is a crucial step to make the analyte volatile and stable for GC-MS analysis. The specific derivatization agent used in the original studies should be confirmed by consulting the full texts [7] [2].
What is a major challenge in developing a new LC-MS/MS method for this compound? A primary challenge is the lack of a commercially available stable isotope-labeled internal standard for this compound. You may need to use a structural analog as an internal standard or proceed without one, acknowledging the potential impact on precision and accuracy.
Beyond pharmacokinetics, what should I focus on in my analysis? Modern research highlights the importance of understanding this compound's effects on biological systems. Your MS experiments could focus on identifying its binding partners in proposed new pathways, such as the ERK or AKT pathways mentioned in cancer research [5].
This diagram outlines a logical workflow for developing a modern mass spectrometry method for this compound.
The table below summarizes the metabolites of suloctidil that were identified in human and rhesus monkey urine according to older studies.
| Metabolite Type | Key Characteristics | Species Identified | Primary Analytical Technique |
|---|---|---|---|
| Chloroform-soluble Metabolites [1] | Multiple metabolites; structures not detailed in abstracts. | Human | Gas Chromatography-Mass Spectrometry (GC-MS) |
| S-Oxidized Metabolites [2] | Sulfoxide and sulfone derivatives resulting from oxidation of the isopropylthio group. | Human, Rhesus Monkey | Deuterium Labelling & Mass Spectrometry |
| Glucuronic Acid Conjugate [2] | Conjugate of a metabolite (1,2-propanediol, 1-(4-[(1-methylethyl)sulfonyl]phenyl)); water-soluble. | Rhesus Monkey | GC-MS after derivatization |
Based on the literature, you may encounter these specific issues:
The available data suggests a classic multi-step approach for metabolite isolation and identification. The following workflow visualizes this process.
To address the lack of contemporary protocols, here are suggestions for updating the methodology based on current best practices:
The table below summarizes the core quantitative data on suloctidil's efficacy against C. albicans, as established in foundational research [1].
| Parameter | Definition | Value against *C. albicans* |
|---|---|---|
| MIC₈₀ [1] | Minimum Inhibitory Concentration for 80% growth inhibition of planktonic cells | 4 μg/mL |
| BIC₈₀ [1] | Biofilm Inhibiting Concentration for 80% metabolic inhibition during formation | 16 μg/mL |
| BEC₈₀ [1] | Biofilm Eradicating Concentration for 80% metabolic inhibition of pre-formed biofilm | 64 μg/mL |
Q1: What is the evidence that this compound is effective against established C. albicans biofilms? this compound demonstrates concentration-dependent eradicating activity against mature biofilms. The time-kill curve assay shows that a BEC₈₀ of 64 μg/mL can rapidly reduce metabolic activity in pre-formed biofilms, achieving its fungicidal endpoint in under 0.5 hours [1]. This makes it a promising candidate for treating device-related or chronic infections where biofilms are already established.
Q2: Besides killing cells, what other virulence factors does this compound target? A key mechanism of this compound is the inhibition of the yeast-to-hyphal transition [1]. This morphological switch is critical for C. albicans pathogenicity and biofilm stability. Treatment with this compound leads to the down-regulation of hypha-specific genes (HWP1, ALS3, and ECE1), which explains its potent anti-biofilm effect [1].
Q3: My anti-biofilm results are inconsistent. What are the critical parameters to control in the MBEC assay? Inconsistent Biofilm Eradication Concentration (MBEC) results often stem from variations in biofilm maturity and assay conditions. Ensure these factors are tightly controlled [1]:
Here are the core methodologies for evaluating this compound's anti-biofilm activity, based on standardized approaches [1].
This protocol assesses the efficacy of this compound against a pre-formed, mature biofilm.
This protocol evaluates the speed of this compound's action against a mature biofilm.
This protocol investigates the effect of this compound on the yeast-to-hyphal transition, a key virulence mechanism.
The following diagram summarizes the known and potential mechanisms by which this compound combats C. albicans biofilms, based on current research.
Research Context: this compound is an example of drug repurposing, where an existing drug (originally a vascular antispasmodic) is investigated for a new therapeutic use [1] [2]. This strategy can significantly accelerate the development of new anti-infective therapies by leveraging known safety profiles [2].
For researchers developing a Suloctidil solid dosage form, the standard stability assessments in the table below are critical. These are based on regulatory requirements and industry best practices for small-molecule drugs [1].
| Testing Category | Key Parameters & Pathways | Common Analytical Methods |
|---|---|---|
| Chemical Stability | Hydrolysis, Oxidation, Photolysis, Acid/Base Degradation [2] [1] | Stability-indicating HPLC is the standard method for separating the Active Pharmaceutical Ingredient (API) from its degradation products [1]. |
| Physical Stability | Appearance, Hardness, Dissolution, Moisture Content [1] | Physical tests (e.g., dissolution apparatus), microscopy. |
| Forced Degradation Studies | Intentional stress under harsh conditions (e.g., strong acid/base, heat, light, oxidants) to identify degradation products and validate analytical methods [2] [1]. | HPLC, often coupled with Mass Spectrometry (MS) for identifying degradation product structures [2] [1]. |
The following diagram outlines a generalized workflow for conducting forced degradation studies, which are essential for understanding the stability profile of a new drug product.
Here are some hypothetical FAQs that address common technical issues, based on standard pharmaceutical development challenges.
Q1: What are the likely degradation pathways for this compound, and how should we test for them?
Q2: Our analytical method cannot separate this compound from its main degradation product. How can we develop a stability-indicating method?
Q3: How can we determine the shelf-life of our this compound solid dosage form?
To obtain the specific technical data you require, I suggest exploring these avenues:
The table below summarizes the dosing regimens identified in clinical trials. Please note that this data comes from studies published in the 1980s, and this compound is currently an experimental drug, meaning it is not approved for clinical use and no official, optimized dosing regimen exists [1].
| Indication Studied | Dose | Frequency | Treatment Duration | Key Efficacy Findings |
|---|---|---|---|---|
| DVT Prevention in Neurosurgical Patients [2] | 200 mg | 3 times per day (t.i.d.) | Up to 14 days | No statistically significant benefit over placebo in preventing deep vein thrombosis. |
| Cerebrovascular/Myocardial Insufficiency in the Aged [3] | 200 mg | 3 times per day | 180 days (6 months) | Significant improvement in blood viscosity, red cell deformability, and other microcirculatory parameters after long-term use. |
For researchers, the following methodologies and contextual information from the search results may be useful.
Given the limited and dated data, optimizing a dosing regimen for this compound would require a new, comprehensive research program. Key points to consider include:
The following diagram outlines a potential high-level workflow for approaching this compound dosing regimen optimization based on the available information.
Here are answers to common questions about developing and troubleshooting a chromatographic method for a compound like Suloctidil.
Q1: What are the most common problems I might encounter with my LC method, and how do I fix them? Common issues often manifest in the chromatogram as problems with peaks, the baseline, or pressure. The table below summarizes these problems and their solutions [1] [2].
| Problem | Possible Causes | Troubleshooting Solutions |
|---|---|---|
| Peak Tailing | Screen blockage; Column collapse; Sample contamination; Incorrect mobile phase pH [1]. | Backflush or replace column frit; Replace column; Use guard column; Flush column with strong solvent; Adjust mobile phase pH (use low pH for basic compounds) [1]. |
| Peak Fronting | Sample overload; Strong sample solvent; Column damage [1]. | Reduce injection volume or sample concentration; Use a solvent with elution strength similar to the mobile phase; Replace the column [1]. |
| Baseline Drift & Noise | Temperature fluctuations; Uneven or impure mobile phase; Air bubbles in detector; Contaminated flow cell [1] [2]. | Use a column oven; Use HPLC-grade solvents and degas mobile phase; Purge the system to remove air; Flush the detector flow cell with strong solvent (e.g., methanol, nitric acid) [1] [2]. |
| Pressure Issues | Blockage in system (column, tubing, filter); Pump seal failure; Air bubbles in pump [2]. | Check and replace inline filters and guard column; Backflush analytical column; Inspect and replace pump seals; Degas mobile phase and purge pump [2]. |
| Poor Resolution | Column degradation; Incorrect mobile phase composition/gradient; Contaminated sample [1] [2]. | Replace or regenerate column; Optimize gradient elution program or mobile phase pH/solvent ratio; Clean sample with a filter or solid-phase extraction [1]. |
Q2: My peaks are too wide, which is reducing my resolution. What should I check? Wide peaks often indicate a loss of column efficiency. First, consider if the column is contaminated or failing; try flushing it with a strong solvent [1]. Second, check the tubing between the column and the detector, as tubing that is too long or has a large internal diameter can cause peak broadening. Finally, verify that the detector's response time is not set too high [1].
Q3: I see no peaks or very small peaks. What could be the cause? This issue is often related to the sample introduction or detection systems. Confirm that the injection volume is correct and the injector is functioning properly. Check the detector settings, such as wavelength and sensitivity, to ensure they are appropriate for your analyte. Also, verify that the pump is delivering the set flow rate consistently [2].
When a specific method isn't available, a systematic development and troubleshooting workflow is crucial. The following diagram outlines this logical process.
Based on this workflow, here is a detailed protocol for a generic reverse-phase HPLC method development, which can be adapted for this compound.
1. Column Selection:
2. Mobile Phase Preparation:
3. Scouting Gradient Run:
4. Method Optimization:
| Condition / Patient Population | Trial Design & Duration | Key Efficacy Findings | Source |
|---|---|---|---|
| Moderate to Severe Mental Deterioration (n=30) | Double-blind, placebo-controlled; 6 months [1] | No significant difference vs. placebo on primary psychometric battery. Subgroup analysis: patients with moderate (not severe) deterioration showed significant improvement in Rey 15 words test [1]. | [1] |
| Atherosclerotic Cerebrovascular Disease (n=30) | Double-blind trial; 30 days [2] | Significant decrease in neurological symptoms and "good psychic improvement" reported with this compound [2]. | [2] |
| Idiopathic Recurrent Vein Thrombosis (n=31) | Double-blind, cross-over; 6 months [3] | 12 new thrombotic events (2 with pulmonary embolism) occurred during placebo phase. No new thrombotic events occurred during this compound phase [3]. | [3] |
For researchers designing future trials, here is a detailed look at the methodologies from the key studies.
This study offers a robust model for evaluating cognitive endpoints.
This study demonstrates a methodology for assessing anti-thrombotic efficacy.
The clinical effects of this compound are supported by preclinical research into its multifaceted mechanism of action, which can be visualized through its effects on vascular and neuronal pathways.
Diagram 1: this compound's proposed vascular and anti-thrombotic mechanisms, based on preclinical data [4] [5].
Diagram 2: this compound's dopaminergic effects observed in animal models, suggesting a potential mechanism for cognitive action [6].
The table below summarizes the mechanisms of action and key characteristics of various antiplatelet drugs, including Suloctidil.
Table 1: Antiplatelet Agents - Mechanisms and Key Characteristics
| Drug Name | Primary Mechanism of Action | Key Characteristics / Notes |
|---|---|---|
| This compound [1] [2] | Inhibits platelet aggregation; described as a peripheral vasodilator and potential antifungal agent. Research suggests it may modify platelet serotonin parameters, but this is likely not its primary anti-aggregatory mechanism [2]. | Primarily a research compound. An in vivo study in rats showed an ED50 of 16.1 mg/kg for reducing platelet aggregate formation [2]. |
| Aspirin [3] [4] | Irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme, reducing thromboxane A2 synthesis. | The most commonly used antiplatelet drug; used for both primary and secondary prevention of cardiovascular events [4]. |
| Clopidogrel [3] [4] | Irreversibly inhibits the P2Y12 subtype of the ADP receptor on the platelet surface. | A prodrug activated by the hepatic CYP450 system. Part of standard dual antiplatelet therapy (DAPT) with aspirin [4]. |
| Ticagrelor [3] [4] | Reversibly inhibits the P2Y12 ADP receptor. | More potent and rapid-acting than clopidogrel. A common side effect is dyspnea (shortness of breath) [4]. |
| Dipyridamole [3] [4] | Inhibits phosphodiesterase and blocks adenosine uptake, increasing intra-platelet cyclic AMP, which inhibits aggregation. | Has antiplatelet and vasodilating properties. Sometimes combined with aspirin in a fixed-dose formulation [3] [4]. |
| Glycoprotein IIb/IIIa Inhibitors (e.g., Tirofiban) [4] | Inhibit the final common pathway of platelet aggregation by blocking fibrinogen binding to the GP IIb/IIIa receptor on activated platelets. | Available only as parenteral (IV) agents for use in acute coronary syndromes [4]. |
Much of the quantitative data for this compound comes from older in vivo studies.
Key Experimental Findings for this compound
Comparative Experimental Context A 1976 comparative study evaluated the antithrombotic properties of this compound against Aspirin and Dipyridamole [5]. While the full data is not available in the abstract, its existence confirms that this compound was benchmarked against contemporary agents during its early research phase.
Current clinical practice has moved toward specific combination therapies, supported by robust evidence.
Dual Antiplatelet Therapy (DAPT) A 2020 Cochrane systematic review of 15 randomized controlled trials concluded that, compared to a single agent, multiple antiplatelet agents are more effective at reducing early stroke recurrence after an ischemic stroke or TIA [6]. However, this benefit comes with a significantly higher risk of extracranial haemorrhage [6]. The analysis found that the benefit for stroke recurrence generally outweighs the harm when dual therapy is initiated in the acute setting and continued for about one month [6].
Table 2: Clinical Outcomes of Multiple vs. Fewer Antiplatelet Agents Data from a meta-analysis of 15 RCTs (N=17,091) in acute ischemic stroke/TIA [6]
| Outcome | Risk with Fewer Agents | Risk with Multiple Agents | Relative Effect (RR) | Certainty of Evidence |
|---|---|---|---|---|
| Stroke Recurrence | 78 per 1000 | 21 fewer per 1000 | RR 0.73 (0.66 to 0.82) | Moderate |
| Vascular Death | 7 per 1000 | 0 fewer per 1000 | RR 0.98 (0.66 to 1.45) | Moderate |
| Intracranial Haemorrhage | 2 per 1000 | 2 more per 1000 | RR 1.92 (1.05 to 3.50) | Low |
| Extracranial Haemorrhage | 29 per 1000 | 36 more per 1000 | RR 2.25 (1.88 to 2.70) | High |
The following diagram illustrates the IL6/JAK/STAT signaling pathway, identified in a 2022 bioinformatics study as being significantly activated during the formation of intracranial aneurysms (IA). STAT2 was pinpointed as a potential key biomarker and therapeutic target in this pathway [7]. This represents a modern research direction in vascular pathology related to platelet and immune cell activity.
This compound serves as a historical example of a multi-functional molecule with antiplatelet and vasodilatory effects. However, current clinical practice and research have firmly established other agents, particularly in combination regimens like DAPT (e.g., Aspirin and a P2Y12 inhibitor), as the standard of care for most cardiovascular conditions due to their proven efficacy and well-characterized safety profiles [6] [4]. Modern investigations continue to explore novel pathways and targets, such as the IL6/JAK/STAT signaling pathway, for future therapeutic development [7].
| Aspect | Key Findings from Research |
|---|---|
| Proposed Mechanism | Dopaminomimetic properties: Acute treatment decreased serum prolactin levels and dopamine metabolite (DOPAC) in rat brains. Repeated administration caused a down-regulation of dopaminergic receptors, suggesting direct or indirect dopamine-like activity [1]. |
| Historical Clinical Use | Studied for mental deterioration in the elderly and primary degenerative dementia (Alzheimer's disease). Clinical trials showed limited or no significant benefit over placebo in overall study populations, though some positive signals were noted in sub-groups with moderate (vs. severe) impairment [2] [3]. |
| Modern Repurposing Insights | A 2018 transcriptomic drug screening study in human stem cell-derived neural models found that this compound could reverse gene expression signatures associated with schizophrenia. This effect was consistent across different cellular contexts, highlighting its potential relevance to neuropsychiatric biology [4]. |
| Key Limitation of Data | The existing research, primarily from the 1980s, does not contain direct comparative studies against current standard dopaminergic therapies (e.g., L-DOPA, D2/D3 agonists). Its efficacy and side-effect profile relative to these modern standards are unknown [1] [2] [3]. |
For researchers interested in the foundational experiments, here is a summary of the key methodologies used to characterize this compound's dopaminergic effects.
| Experiment Objective | Key Experimental Protocol Details |
|---|
| To assess dopaminomimetic activity *in vivo* (Rat study) [1] | - Model: Adult rats.
The diagram below illustrates the hypothesized mechanism of this compound's dopaminomimetic action based on animal studies, which involves both direct and indirect modulation of the dopaminergic system leading to adaptive changes in the brain.
The research suggests this compound has a unique profile, but its historical clinical performance was mixed. For modern drug development, this indicates:
The table below summarizes the key findings from studies on Suloctidil's various biological activities.
| Therapeutic Area | Experimental Model/Subjects | Dosage / Concentration | Key Efficacy Outcomes | Safety & Tolerability |
|---|
| Lipid Management [1] | Humans with primary hyperlipidaemia (Clinical Trial) | 200 mg, three times daily | • Statistically significant reduction in total serum cholesterol • Significant reduction in serum triglycerides • Proportional increase in HDL-cholesterol; effects maintained in long-term (1 year) treatment | Well tolerated; no serious side-effects reported | | Antifungal Activity [2] | Candida albicans (In vitro) | • MIC80 (Planktonic cells): 4 μg/mL • BIC80 (Biofilm inhibition): 16 μg/mL • BEC80 (Biofilm eradication): 64 μg/mL | • Inhibited yeast-to-hyphal switching, a key virulence factor • Down-regulated hypha-specific genes (HWP1, ALS3, ECE1) • Rapid, concentration-dependent activity in time-kill curves | In vivo (mouse model): 256 μg/mL significantly reduced fungal counts; induced a slight histological reaction | | Cerebrovascular Prevention [3] | Humans with TIA or stroke (Clinical Trial, referenced in review) | Information not specified in abstract | Evaluated as an antiplatelet agent for secondary stroke prevention; efficacy profile was part of a broader meta-analysis | Information not specified in abstract |
To ensure reproducibility, here is a detailed breakdown of the key methodologies from the cited research.
The following diagram illustrates the integrated workflow for the antifungal drug repositioning research on this compound, from in vitro discovery to in vivo validation.
| Antifungal Agent | Mode of Action | MIC against Planktonic C. albicans | Efficacy against Biofilm Formation | Efficacy against Mature Biofilm (Eradication) | Key Resistance Mechanisms in Biofilms |
|---|---|---|---|---|---|
| Suloctidil | Inhibits yeast-to-hyphal switching; Down-regulates hypha-specific genes (HWP1, ALS3, ECE1) [1] [2] [3] | MIC80 = 4 μg/mL [1] [2] [3] | BIC80 = 16 μg/mL [1] [2] [3] | BEC80 = 64 μg/mL [1] [2] [3] | (Novel agent, resistance not yet documented) |
| Azoles | Inhibits ergosterol synthesis by targeting lanosterol demethylase (ERG11) [4] | Variable (drug and strain-specific) | Poor (biofilms can be up to 4000x more resistant) [4] | Poor/Not Eradicating [4] | • Overexpression of efflux pumps (CDR1, CDR2, MDR1) [4] • Mutations in ERG11 gene [4] |
| Echinocandins | Inhibits cell wall β-1,3-glucan synthesis [4] | Variable (drug and strain-specific) | Moderate (biofilms are 2-20x more resistant) [4] | Moderate (but exhibits paradoxical effect at high doses) [4] | • Mutations in FKS1 gene [4] • Increased cell wall chitin [4] |
| Polyenes | Binds to ergosterol, disrupting cell membrane integrity [4] | Variable (drug and strain-specific) | Moderate (biofilms ~8x more resistant) [4] | Moderate (but doses required are often toxic) [4] | • Alterations in cell membrane sterol composition [4] |
This compound's antifungal action appears to be multi-faceted, primarily targeting the virulence factor of morphogenesis (the switch from yeast to hyphal form) rather than directly causing cell death [1] [2] [3]. Here are the key experimental findings:
HWP1, ALS3, ECE1), aligning with the observed morphological inhibition [1].The following diagram illustrates the primary antifungal mechanism of this compound and the experimental workflow used to validate it.
The data suggests this compound is a compelling candidate for future antifungal development for several key reasons:
It is worth noting that the primary research on this compound's antifungal properties is from 2017, and its clinical translation for this purpose remains to be seen.
Irritant